(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone
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Overview
Description
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone is an organic compound that features a pyrrolidine ring substituted with a methylthio group and an o-tolyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a Friedel-Crafts acylation reaction using o-toluoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety, which can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(Methylthio)pyrrolidin-1-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of an o-tolyl group.
(3-(Methylthio)pyrrolidin-1-yl)(m-tolyl)methanone: Similar structure with an m-tolyl group instead of an o-tolyl group.
(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of an o-tolyl group.
Uniqueness
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methylthio group also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-methylphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-3-4-6-12(10)13(15)14-8-7-11(9-14)16-2/h3-6,11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVDVPUJWMJFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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